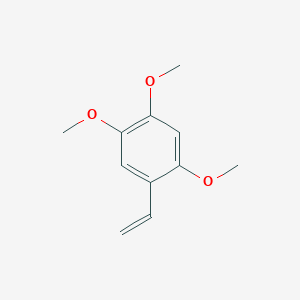

2,4,5-Trimethoxystyrene

Übersicht

Beschreibung

2,4,5-Trimethoxystyrene is an organic compound that belongs to the class of phenylpropanoids. It is characterized by a styrene backbone with three methoxy groups attached to the benzene ring at the 2, 4, and 5 positions. This compound is known for its presence in various plant species and has been studied for its potential biological activities, including anti-inflammatory and insecticidal properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethoxystyrene typically involves the following steps:

Starting Material: The synthesis often begins with 2,4,5-trimethoxybenzaldehyde.

Wittig Reaction: The aldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding styrene derivative.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Analyse Chemischer Reaktionen

Photochemical [2+2] Cycloaddition

The compound undergoes UV-induced [2+2] cycloaddition to form cyclobutane dimers. This reaction is central to the biosynthesis of pellucidin A , a lignan with a fused cyclobutane core .

Table 1: Dimerization Conditions and Yields

| Reaction Conditions | Catalyst/Additive | Yield (%) | Product | Source |

|---|---|---|---|---|

| UV light, RT, 5 days | Anthracene | 54 | 2,4,5-Trimethoxystyrene dimer | |

| Organic single electron relay system | Anthracene | 80 | Pellucidin A |

Mechanistic Insights :

-

Anthracene acts as an electron relay, stabilizing intermediates and suppressing cycloreversion .

-

Exclusive regioselectivity (>20:1 dr) and stereochemical retention are observed .

Halogenation

Reaction with chlorine sources produces β-chloro derivatives, though specific data for this compound remains limited. Analogous styrenes (e.g., 3,4,5-trimethoxystyrene) form β-chloro esters in >78% yield under photocatalytic conditions .

Oxidative Coupling

Theoretical studies propose oxidative coupling of 2,4,5-trihydroxystyrene units followed by methylation as an alternative biosynthetic route, though experimental validation is pending .

Stability and Reactivity

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2,4,5-Trimethoxystyrene is characterized by a styrene backbone with three methoxy groups attached at the 2, 4, and 5 positions of the benzene ring. This unique structure contributes to its diverse biological activities and potential applications in different sectors.

Chemistry

- Building Block in Organic Synthesis : this compound serves as a versatile precursor in the synthesis of various organic compounds and materials.

- Polymer Chemistry : It is utilized in developing specialty polymers with unique properties due to its reactive methoxy groups.

Biological Applications

- Insecticidal Properties : Research indicates that this compound exhibits insecticidal activity against pests such as Spodoptera frugiperda, making it a candidate for eco-friendly pest control solutions .

- Anti-inflammatory Activity : Studies have shown that this compound inhibits pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α), suggesting its potential in treating inflammatory diseases .

- Antimicrobial and Antifungal Activities : The compound has demonstrated effectiveness against various microbial strains, contributing to its application in developing natural antimicrobial agents .

Medical Applications

- Antitumor Activity : Preliminary studies indicate that this compound may possess cytotoxic effects against certain tumor cell lines. This opens avenues for further research into its potential as a therapeutic agent in cancer treatment .

- Analgesic Properties : The compound has been noted for its analgesic effects, which could lead to new pain management therapies .

Data Tables

Case Study 1: Insecticidal Activity

A study investigated the efficacy of this compound against Spodoptera frugiperda. The results demonstrated a significant reduction in pest populations when treated with this compound compared to controls. This suggests its viability as a natural insecticide alternative .

Case Study 2: Anti-inflammatory Effects

Research conducted on inflammatory models showed that this compound effectively reduced inflammation markers. This study supports its potential use in developing anti-inflammatory drugs .

Case Study 3: Antitumor Potential

In vitro studies evaluating the cytotoxicity of this compound on various cancer cell lines revealed promising results. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

Wirkmechanismus

The mechanism of action of 2,4,5-trimethoxystyrene involves its interaction with various molecular targets and pathways:

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).

Insecticidal Activity: It affects the nervous system of insects, leading to paralysis and death.

Vergleich Mit ähnlichen Verbindungen

2,4,5-Trimethoxystyrene can be compared with other similar compounds, such as:

2,4,5-Trimethoxybenzaldehyde: Shares the same methoxy substitution pattern but differs in the functional group attached to the benzene ring.

2,4,5-Trimethoxycinnamic Acid: Similar in structure but contains a carboxylic acid group instead of a vinyl group.

2,4,5-Trimethoxybenzoic Acid: Another related compound with a carboxylic acid group.

Uniqueness

The uniqueness of this compound lies in its styrene backbone, which allows it to undergo polymerization and other reactions that are not possible with its aldehyde or acid counterparts. This makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

2,4,5-Trimethoxystyrene is a phenylpropanoid compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its potential applications in medicine and agriculture.

This compound is characterized by the presence of three methoxy groups attached to a styrene backbone. Its molecular formula is , and it exhibits significant solubility in organic solvents. The compound can be derived from various plant sources, particularly those belonging to the Peperomia and Duguetia genera.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study on Peperomia pellucida, this compound was identified in leaf extracts and demonstrated activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for different extracts ranged from 19.5 to 2500 μg/mL, showcasing its potential as an antimicrobial agent .

2. Antitumor Activity

This compound has been investigated for its antitumor properties. A study reported its effectiveness against several cancer cell lines, including human hepatocellular carcinoma and melanoma. The compound exhibited IC50 values ranging from 13.0 to 36.04 μg/mL across different cell lines . Moreover, in vivo studies on C57BL/6 mice showed tumor growth inhibition rates of up to 37.52% at specific dosages .

3. Anti-inflammatory and Analgesic Effects

The compound has also been linked to anti-inflammatory and analgesic activities. Various studies have reported its efficacy in reducing inflammation and pain responses in experimental models. For instance, extracts containing this compound were shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .

Study on Peperomia pellucida

A significant study focused on the effects of rhizobacteria on the production of secondary metabolites in Peperomia pellucida. It was found that inoculation with specific bacteria increased the levels of this compound in the plant at 30 days post-inoculation (dpi), suggesting that microbial interactions can enhance the biosynthesis of beneficial compounds .

Essential Oils Analysis

In another investigation into essential oils from Duguetia species, this compound constituted approximately 19% of the oil composition. These oils demonstrated significant antioxidant activity and cytotoxic effects against various cancer cell lines . The essential oils also showed promising results in inhibiting lipid peroxidation and exhibiting anti-cancer properties.

Data Tables

Eigenschaften

IUPAC Name |

1-ethenyl-2,4,5-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-5-8-6-10(13-3)11(14-4)7-9(8)12-2/h5-7H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAINMNHDGRVBQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170051 | |

| Record name | 2,4,5-Trimethoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17598-03-7 | |

| Record name | 2,4,5-Trimethoxystyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.